molecular formula C19H25NO6 B4003639 N-(furan-2-ylmethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid

N-(furan-2-ylmethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid

Cat. No.: B4003639
M. Wt: 363.4 g/mol
InChI Key: WWFMNEQQHACEPT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid is a useful research compound. Its molecular formula is C19H25NO6 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-2-(2-isopropyl-5-methylphenoxy)ethanamine oxalate is 363.16818752 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Characterization of Cytochrome P450 Enzymes

Research into dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine (NBOMe) compounds, which are potent serotonin 5-HT2A receptor agonists and known for their hallucinogenic effects, focuses on identifying the cytochrome P450 enzymes involved in their metabolism. This includes studies on specific derivatives like 25I-NBOMe and 25I-NBOH, offering insights into the enzymatic pathways involved in the metabolism of psychoactive substances (Nielsen et al., 2017).

Neurochemical Pharmacology of Psychoactive Substances

Investigations into the pharmacology of psychoactive substances, specifically substituted N-benzylphenethylamines, provide detailed insights into their interactions with various serotonin receptors and transporters. This research helps understand the mechanisms behind the psychoactive effects of such compounds and their potential therapeutic or adverse impacts on human health (Eshleman et al., 2018).

Identification of Metabolite Biomarkers

The identification of metabolite biomarkers for designer hallucinogens, such as NBOMe derivatives, in biological samples is crucial for forensic and toxicological analyses. Such studies aim to improve the detection window of these substances in human urine, aiding in the diagnosis and treatment of intoxication cases (Poklis et al., 2015).

Synthetic Routes and Chemical Analysis

Research into the synthetic routes for producing key intermediates of medical and recreational compounds, including their chemical characterization and analysis, is essential for drug development and understanding potential toxicological profiles. Studies focus on efficient, novel synthetic routes that could be applied to a wide range of chemical compounds (Luo et al., 2008).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2.C2H2O4/c1-13(2)16-7-6-14(3)11-17(16)20-10-8-18-12-15-5-4-9-19-15;3-1(4)2(5)6/h4-7,9,11,13,18H,8,10,12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFMNEQQHACEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNCC2=CC=CO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(furan-2-ylmethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid
Reactant of Route 2
N-(furan-2-ylmethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid
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N-(furan-2-ylmethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid
Reactant of Route 4
N-(furan-2-ylmethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid
Reactant of Route 5
N-(furan-2-ylmethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-(furan-2-ylmethyl)-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.